molecular formula C10H6ClN3 B13046748 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine

Cat. No.: B13046748
M. Wt: 203.63 g/mol
InChI Key: RUHVEHHAHOWVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, and a chlorine atom attached to the pyridine ring

Preparation Methods

The synthesis of 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves several steps. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .

Chemical Reactions Analysis

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .

Scientific Research Applications

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action for 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its kinase inhibitory activity suggests that it may bind to the ATP-binding site of kinases, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity .

Properties

IUPAC Name

7-chloro-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-7-4-2-6-14(7)8-3-1-5-12-10(8)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHVEHHAHOWVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C3=CC=CN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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